4-[3-(Trifluoromethyl)phenyl]piperidine
Overview
Description
4-[3-(Trifluoromethyl)phenyl]piperidine is a useful research compound. Its molecular formula is C12H14F3N and its molecular weight is 229.24 g/mol. The purity is usually 95%.
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Biological Activity
4-[3-(Trifluoromethyl)phenyl]piperidine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C12H12F3N, and it has a molecular weight of approximately 229.24 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and chemical stability, making it a valuable candidate for various pharmacological applications.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that this compound exhibits:
- Neuropharmacological Effects : It has been implicated in the synthesis of dopamine D3 receptor antagonists, which are crucial for treating neuropsychiatric disorders.
- Antibacterial Properties : Similar compounds have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for developing antibacterial agents .
- Analgesic Potential : Studies have indicated that derivatives of this compound may possess analgesic properties, as evidenced by experiments in pain models in mice .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly influences the compound's biological profile. SAR studies reveal that modifications to the piperidine structure can enhance or diminish biological activity. For instance, compounds with different substituents at various positions on the phenyl ring have been evaluated for their pharmacological effects . The following table summarizes some related compounds and their key features:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperidine | C12H11ClF3N | Contains chlorine at the para position |
4-[4-Ethoxy-3-(trifluoromethyl)phenyl]piperidine | C14H16F3N | Ethoxy group enhances lipophilicity |
4-(3-(Trifluoromethyl)phenyl)-piperidin-4-amine | C12H14F3N | Amino group introduces basicity |
Case Studies and Research Findings
- Dopamine D3 Receptor Antagonists : The synthesis of dopamine D3 receptor antagonists using derivatives of this compound has shown promising results in preclinical studies, highlighting its potential in treating conditions like schizophrenia and addiction disorders .
- Antibacterial Activity : In vitro studies demonstrated that certain analogues exhibited significant antibacterial activity against MRSA, indicating that this class of compounds could lead to new treatments for resistant bacterial infections .
- Analgesic Efficacy : Recent research explored the analgesic potential of piperidine analogues in animal models, demonstrating effective pain relief comparable to standard analgesics, thus supporting further development for therapeutic use .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c13-12(14,15)11-3-1-2-10(8-11)9-4-6-16-7-5-9/h1-3,8-9,16H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKSNWXGEIHOMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471384 | |
Record name | 4-[3-(trifluoromethyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32860-17-6 | |
Record name | 4-[3-(trifluoromethyl)phenyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70471384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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